molecular formula C9H7FN2 B108740 6-Fluoroquinolin-5-amine CAS No. 1251032-63-9

6-Fluoroquinolin-5-amine

Cat. No.: B108740
CAS No.: 1251032-63-9
M. Wt: 162.16 g/mol
InChI Key: LVTQDABLIKHWLW-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 6-Fluoroquinolin-5-amine, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by inhibiting the function of these enzymes. It forms a ternary complex with the DNA molecule and the enzymes, blocking bacterial DNA supercoiling . This inhibition disrupts the replication and transcription processes, leading to bacterial cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .

Pharmacokinetics

They are usually well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular effect of this compound’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of bacterial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of metal ions can lead to the formation of complexes with fluoroquinolones, which may alter their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-5-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the quinoline ring. This can be achieved by reacting 6-chloroquinoline with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: The amine group at the fifth position can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various acylated or sulfonylated quinoline derivatives.

Scientific Research Applications

6-Fluoroquinolin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential antibacterial properties, particularly against strains resistant to other antibiotics.

    Medicine: Research is ongoing to explore its use in developing new antibacterial agents.

    Industry: It is used in the production of dyes, pigments, and other fluorinated materials.

Comparison with Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic.

    Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Comparison: 6-Fluoroquinolin-5-amine is unique due to its specific substitution pattern, which can lead to different biological activities compared to other fluoroquinolones. Its potential for modification at the amine group allows for the synthesis of a wide variety of derivatives with potentially unique properties.

Properties

IUPAC Name

6-fluoroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTQDABLIKHWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311399
Record name 5-Quinolinamine, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251032-63-9
Record name 5-Quinolinamine, 6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251032-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinamine, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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